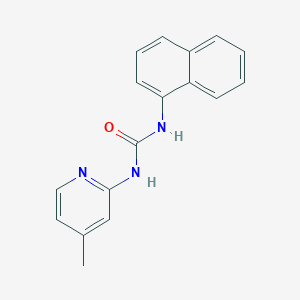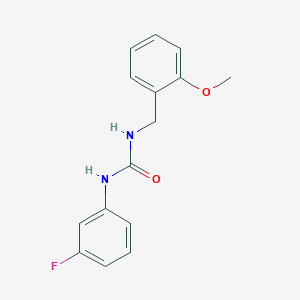![molecular formula C19H24N4O B4424055 N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as DPA-714, is a novel ligand that has been extensively studied for its potential use in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the outer mitochondrial membrane of cells. The TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis.
Wirkmechanismus
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide binds to the TSPO with high affinity and selectivity. The TSPO is primarily expressed in the outer mitochondrial membrane of cells and is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. This compound has been shown to modulate the activity of the TSPO, leading to changes in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of the TSPO, leading to changes in mitochondrial function, calcium signaling, and oxidative stress. In vivo studies using PET imaging have shown that this compound can selectively bind to TSPO in the brain, allowing for the visualization and quantification of TSPO expression in various neurological disorders. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a highly selective ligand for the TSPO, allowing for the visualization and quantification of TSPO expression in vivo. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, there are also limitations to the use of this compound in lab experiments. The synthesis method is complex and time-consuming, and the yield of the final product is relatively low. Additionally, the cost of this compound is relatively high compared to other PET imaging agents.
Zukünftige Richtungen
There are several future directions for the use of N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in scientific research. One potential use is in the development of novel therapeutics for neurological disorders. This compound has been shown to selectively bind to TSPO in the brain, which is upregulated in various neurological disorders. By targeting TSPO, it may be possible to modulate cellular metabolism and signaling pathways, leading to the development of novel therapeutics. Another potential use is in the development of PET imaging agents for other diseases, such as cancer. TSPO is also upregulated in cancer cells, and this compound may be used to visualize and quantify TSPO expression in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which would make it more accessible for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in PET imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This compound has been shown to selectively bind to TSPO in the brain, which is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging using this compound has been used to detect and monitor the progression of these diseases, as well as to evaluate the efficacy of novel therapeutics.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-6-5-7-16(2)19(15)21-18(24)14-22-10-12-23(13-11-22)17-8-3-4-9-20-17/h3-9H,10-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGAQXSAVCLCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)
![N-(2-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4424016.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424022.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4424029.png)
![2-[(3-methoxybenzyl)thio]pyrimidine](/img/structure/B4424036.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4424044.png)
